molecular formula C6H8F3N3 B2476735 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine CAS No. 1245772-93-3

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine

Cat. No.: B2476735
CAS No.: 1245772-93-3
M. Wt: 179.146
InChI Key: OZXDXRWOBIASPL-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine is a fluorinated organic compound characterized by the presence of a trifluoropropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyrazole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 3,3,3-trifluoropropylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine is unique due to the combination of the trifluoropropyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-5(10)1-3-11-12/h1,3H,2,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXDXRWOBIASPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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